molecular formula C9H12N2O2 B1583563 2-Amino-3-(2-aminophenyl)propanoic acid CAS No. 1758-83-4

2-Amino-3-(2-aminophenyl)propanoic acid

Cat. No. B1583563
CAS RN: 1758-83-4
M. Wt: 180.2 g/mol
InChI Key: DJZAVKNBQZFEAL-UHFFFAOYSA-N
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Description

2-Amino-3-(2-aminophenyl)propanoic acid, also known as BAPA, is an amino acid derivative that has been widely studied in the field of biochemistry and pharmacology. BAPA has been found to have several potential applications in scientific research, including as a tool for investigating the mechanisms of protein-protein interactions and as a potential therapeutic agent for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-aminophenyl)propanoic acid is not fully understood, but it is thought to act by binding to specific sites on target proteins and altering their conformation or function. 2-Amino-3-(2-aminophenyl)propanoic acid has been found to bind to the calcium-binding protein calmodulin, for example, and has been shown to inhibit the activity of calmodulin-dependent enzymes such as myosin light chain kinase.
Biochemical and Physiological Effects:
2-Amino-3-(2-aminophenyl)propanoic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of calmodulin-dependent enzymes, as mentioned above, and has also been found to inhibit the polymerization of tubulin and actin. 2-Amino-3-(2-aminophenyl)propanoic acid has been investigated as a potential therapeutic agent for the treatment of cancer, as it has been found to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Amino-3-(2-aminophenyl)propanoic acid in lab experiments is its ability to selectively bind to specific proteins and alter their function. This makes it a useful tool for investigating protein-protein interactions and for studying the mechanisms of various biological processes. However, one limitation of using 2-Amino-3-(2-aminophenyl)propanoic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.

Future Directions

There are several potential future directions for research involving 2-Amino-3-(2-aminophenyl)propanoic acid. One area of interest is the development of 2-Amino-3-(2-aminophenyl)propanoic acid-based therapeutics for the treatment of diseases such as cancer and Alzheimer's disease. Another area of interest is the use of 2-Amino-3-(2-aminophenyl)propanoic acid as a tool for investigating the mechanisms of protein-protein interactions in various biological systems. Additionally, further research is needed to fully understand the mechanism of action of 2-Amino-3-(2-aminophenyl)propanoic acid and its potential applications in scientific research and medicine.

Scientific Research Applications

2-Amino-3-(2-aminophenyl)propanoic acid has been used extensively in scientific research as a tool for investigating protein-protein interactions. It has been found to bind to a number of different proteins, including calmodulin, tubulin, and actin, and has been used to study the mechanisms of these interactions. 2-Amino-3-(2-aminophenyl)propanoic acid has also been investigated as a potential therapeutic agent for the treatment of diseases such as cancer and Alzheimer's disease.

properties

IUPAC Name

2-amino-3-(2-aminophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,10-11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZAVKNBQZFEAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331246
Record name 2-amino-3-(2-aminophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1758-83-4
Record name 2-amino-3-(2-aminophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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